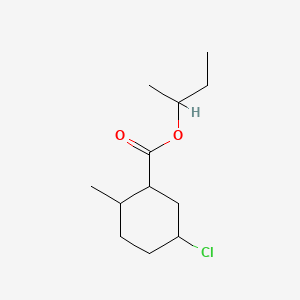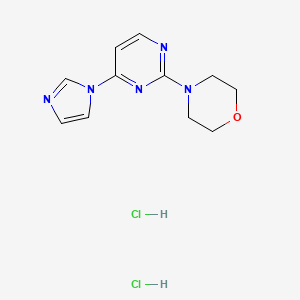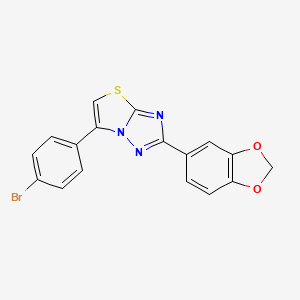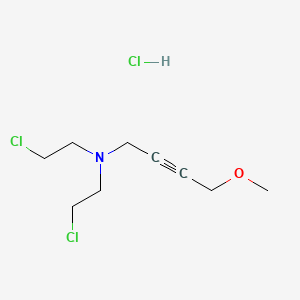
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H21ClO2 and a molecular weight of 232.747 g/mol It is an ester derived from cyclohexanecarboxylic acid, featuring a sec-butyl group and a chlorine atom attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate typically involves the esterification of 5-chloro-2-methylcyclohexanecarboxylic acid with sec-butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process, followed by purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable base (e.g., triethylamine) and solvent (e.g., dichloromethane).
Major Products Formed
Hydrolysis: 5-chloro-2-methylcyclohexanecarboxylic acid and sec-butanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine atom and sec-butyl group contribute to the compound’s lipophilicity and ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
sec-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Unique due to its specific substitution pattern and ester functional group.
tert-Butyl 5-chloro-2-methylcyclohexanecarboxylate: Similar structure but with a tert-butyl group instead of a sec-butyl group.
sec-Butyl 5-bromo-2-methylcyclohexanecarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
111790-66-0 |
|---|---|
Fórmula molecular |
C12H21ClO2 |
Peso molecular |
232.74 g/mol |
Nombre IUPAC |
butan-2-yl 5-chloro-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClO2/c1-4-9(3)15-12(14)11-7-10(13)6-5-8(11)2/h8-11H,4-7H2,1-3H3 |
Clave InChI |
JRRZGLONQJCBTE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C1CC(CCC1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















